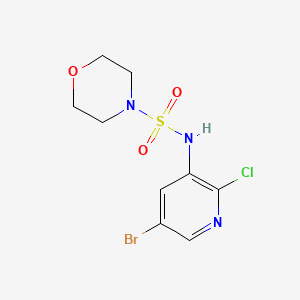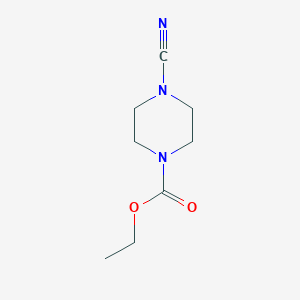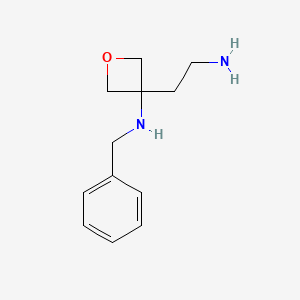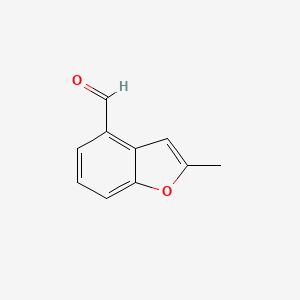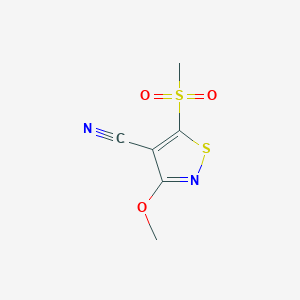
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile is a chemical compound with a unique structure that includes a methoxy group, a methylsulfonyl group, and an isothiazole ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonylation reactions using reagents like methylsulfonyl chloride.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through cyanation reactions using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-methylphenol: A compound with a similar methoxy group but different overall structure.
3-Methoxy-5-(methylsulfonyl)aniline: A compound with a similar methylsulfonyl group but different overall structure.
Uniqueness
5-methanesulfonyl-3-methoxy-1,2-thiazole-4-carbonitrile is unique due to its specific combination of functional groups and its isothiazole ring structure
Properties
Molecular Formula |
C6H6N2O3S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
3-methoxy-5-methylsulfonyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C6H6N2O3S2/c1-11-5-4(3-7)6(12-8-5)13(2,9)10/h1-2H3 |
InChI Key |
ZUERDQDGDWWSOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1C#N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


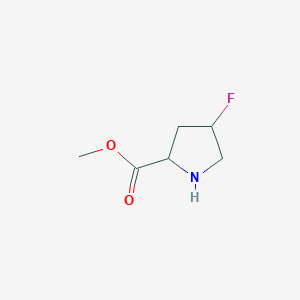
![Methyl 2-[(2-chloropyrimidin-4-yl)amino]benzoate](/img/structure/B8800532.png)
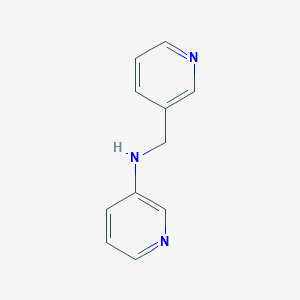
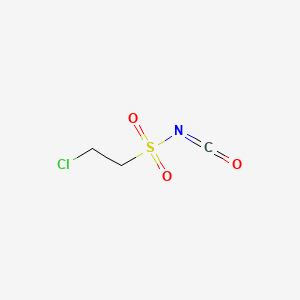
![2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetonitrile](/img/structure/B8800544.png)
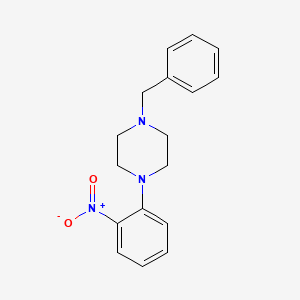
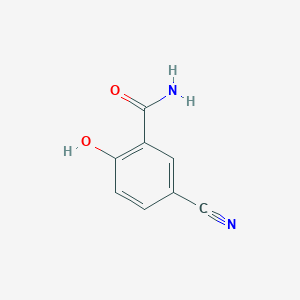
![6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B8800573.png)
![3-[(Trifluoroacetyl)amino]succinic anhydride](/img/structure/B8800585.png)
![tert-Butyl N-methyl-N-[trans-4-formylcyclohexyl]carbamate](/img/structure/B8800589.png)
